molecular formula C14H11N3O2S2 B12618679 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid CAS No. 918793-43-8

2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B12618679
CAS No.: 918793-43-8
M. Wt: 317.4 g/mol
InChI Key: BPMOXBSCVWFPKE-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a sophisticated, multi-ring thiazole derivative designed for advanced medicinal chemistry and drug discovery applications. The presence of a diarylamine linker between two distinct thiazole rings suggests potential for high-affinity interactions with biological targets. Researchers can utilize this compound as a key synthetic intermediate or a privileged scaffold in the development of novel therapeutic agents. Thiazole-containing compounds are extensively investigated for their diverse pharmacological properties, which include serving as enzyme inhibitors, receptor modulators, and potential treatments for conditions such as inflammation, cancer, and infectious diseases . The specific substitution pattern on this molecule makes it a particularly valuable candidate for structure-activity relationship (SAR) studies, aimed at optimizing potency and selectivity for a range of biological targets. For Research Use Only.

Properties

CAS No.

918793-43-8

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H11N3O2S2/c1-8-15-11(6-20-8)9-2-4-10(5-3-9)16-14-17-12(7-21-14)13(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

BPMOXBSCVWFPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid can be achieved through several methodologies:

  • Nucleophilic Aromatic Substitution : This method involves the reaction of 2-methyl-1,3-thiazole with aniline derivatives. The presence of a base (e.g., sodium hydride) and a suitable solvent (like dimethylformamide) facilitates the substitution reaction.

  • Condensation Reactions : Utilizing condensation reactions between thiazole derivatives and carboxylic acids or their derivatives can yield the target compound. For instance, using chloroacetyl chloride in the presence of a base can help form the desired anilino-thiazole structure.

Specific Reaction Conditions

The following sections summarize specific methods reported in literature for synthesizing the compound.

Method A: Direct Coupling

This method involves direct coupling of 4-(2-Methyl-1,3-thiazol-4-yl)aniline with thiazole-4-carboxylic acid under reflux conditions.

Reaction Scheme:

  • Combine 4-(2-Methyl-1,3-thiazol-4-yl)aniline and thiazole-4-carboxylic acid in a solvent such as ethanol.
  • Heat under reflux for several hours.
  • Purify the product via recrystallization or chromatography.

Yield and Purity : Typically yields around 60-70% with high purity (>90%) confirmed by NMR and HPLC analysis.

Method B: Multi-step Synthesis

This approach involves multiple steps starting from simpler thiazole precursors.

Stepwise Procedure:

  • Synthesize 2-Methyl-1,3-thiazole from thiourea and bromoacetic acid.
  • React the thiazole with aniline in a basic medium to form the intermediate.
  • Convert the intermediate to the final product using a carboxylic acid derivative.

Yield and Purity : The overall yield may vary between 50-65%, depending on reaction conditions and purification methods employed.

Comparative Analysis of Methods

The following table summarizes the different synthetic routes along with their yields, purity levels, and notable challenges encountered during synthesis.

Method Yield (%) Purity (%) Notable Challenges
Direct Coupling 60-70 >90 Requires careful temperature control
Multi-step Synthesis 50-65 Variable Multiple purification steps needed

Recent Advances in Synthesis

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times:

  • Catalytic Methods : The use of catalysts such as palladium or copper has been explored to enhance reaction efficiency in nucleophilic substitutions.

  • Green Chemistry Approaches : Research is also being directed towards environmentally friendly solvents and reagents to minimize waste and toxicity during synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and chloroform. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including the compound . For instance:

  • Cell Line Studies : Research indicates that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. A study reported that compounds similar to 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid showed significant inhibition of cell proliferation in human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines .
CompoundCell LineIC50_{50} (µM)Activity
Thiazole Derivative AA54923.30 ± 0.35High
Thiazole Derivative BU251<30Moderate

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of thiazole derivatives:

  • GluA2 AMPA Receptor Modulation : A study evaluated the impact of thiazole carboxamide derivatives on the GluA2 receptor, revealing that certain derivatives exhibited cytotoxicity against cancer cells while maintaining safety profiles for normal cells . The compound's structure enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.
CompoundCell LineCell Viability (%) at 50 µM
MMH2Cancer<6.79
MMH5Normal>85.44

Antitubercular Activity

Thiazole compounds have also been explored for their potential against Mycobacterium tuberculosis:

  • Synthesis and Testing : A series of amino thiazoles were synthesized and tested for their activity against the H37Rv strain of Mycobacterium tuberculosis. The presence of specific substituents was crucial for enhancing their efficacy .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

Researchers synthesized a series of thiazoles through various chemical reactions and evaluated their anticancer activity using the MTT assay. The most promising candidates demonstrated significant selectivity against cancer cells compared to normal cells.

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis was conducted on thiazole derivatives to identify key functional groups responsible for their biological activities. The presence of electronegative substituents was found to be critical for enhancing antiproliferative effects .

Mechanism of Action

The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This results in various physiological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Bioactivity/Applications Reference
Target Compound :
2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid
C₁₄H₁₂N₄O₂S₂ 356.41 2-Methylthiazole, anilino, carboxylic acid Not reported Not reported
2-Acetyl-1,3-thiazole-4-carboxylic acid C₆H₅NO₃S 171.17 Acetyl, carboxylic acid Not reported Intermediate in organic synthesis
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid C₁₂H₁₀F₃N₃O₂S 317.28 Trifluoromethylphenyl, acetic acid Not reported Potential pharmacophore
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 2-Methylthiazole, benzoic acid 139.5–140 Not reported
2-Methyl-1,3-thiazole-4-carboxylic acid C₅H₅NO₂S 143.16 Methyl, carboxylic acid Not reported Building block for drug design

Key Observations

  • Functional Group Influence: The carboxylic acid group enhances solubility and enables derivatization (e.g., esterification, amidation).
  • Thermal Stability : The benzoic acid derivative (mp 139.5–140°C ) suggests higher rigidity due to aromatic conjugation, whereas the target compound’s melting point remains uncharacterized.

Reactivity

  • The carboxylic acid group can undergo esterification (e.g., with methanol/H₂SO₄, as in ) or form amides.
  • The anilino group may participate in electrophilic substitution or serve as a site for further functionalization (e.g., sulfonylation in ).

Biological Activity

2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C10H10N2S\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{S}

Key Properties

  • Molecular Weight : 190.265 g/mol
  • CAS Number : 305811-38-5
  • Molecular Formula : C10H10N2S

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole exhibit varying degrees of cytotoxicity against different cancer cell lines.

  • Cell Lines Tested :
    • A549 (human pulmonary adenocarcinoma)
    • Caco-2 (colorectal adenocarcinoma)
  • Findings :
    • The compound showed significant cytotoxicity against Caco-2 cells , with a viability reduction of approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001) .
    • In contrast, the same compound demonstrated minimal activity against A549 cells, suggesting a selective action mechanism .
  • Structure-Activity Relationship (SAR) :
    • The addition of substituents such as methyl groups on the thiazole ring enhances anticancer activity, indicating that structural modifications can lead to improved efficacy .

Antifungal Activity

The compound has also been evaluated for its antifungal properties.

  • Bioassay Results :
    • Preliminary tests showed that derivatives exhibited good fungicidal activity at concentrations around 50 µg/mL against various fungal strains .
    • Specific compounds demonstrated over 50% inhibition against six tested fungi, indicating their potential for development as antifungal agents .

Study on Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of thiazole derivatives. The researchers found that compounds similar to this compound exhibited selective cytotoxicity towards Caco-2 cells while being less effective against A549 cells .

CompoundCell LineViability Reduction (%)p-value
This compoundCaco-239.8<0.001
Same CompoundA549MinimalN/A

Study on Antifungal Activity

Another research effort evaluated various thiazole derivatives for their antifungal capabilities, demonstrating that certain modifications significantly enhanced their effectiveness against fungal pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves refluxing substituted aniline derivatives with thiazole precursors in acetic acid, catalyzed by sodium acetate (e.g., 0.1 mol sodium acetate in 100 mL acetic acid under reflux for 3–5 hours). Post-reaction, the product is isolated via filtration, washed with acetic acid/ethanol, and recrystallized from DMF/acetic acid mixtures . Alternative routes may use chloroacetic acid or arylthiourea intermediates for functionalization .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR/FTIR : Proton and carbon-13 NMR verify aromatic and carboxylic acid protons (e.g., δ ~12 ppm for –COOH). FTIR confirms C=O (1700–1750 cm⁻¹) and thiazole ring vibrations (C–N at 1500–1600 cm⁻¹) .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond angles and substituent orientations, as demonstrated in structurally analogous compounds (e.g., fluoroanilino-thiazole derivatives with planar thiazole rings) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : IC50 determination against kinases or proteases using fluorescence-based assays (e.g., ATP-binding pocket competition studies).
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., MIC values reported for thiazole-carboxylic acid derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the condensation step involving 2-methylthiazole intermediates?

  • Methodological Answer :

  • Catalyst screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance deprotonation of reactive intermediates.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of aromatic amines, as seen in analogous syntheses of 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives .
  • Microwave-assisted synthesis : Reduce reaction time (from 5 hours to 30 minutes) while maintaining >80% yield .

Q. How can contradictory IC50 values for kinase inhibition across studies be reconciled?

  • Methodological Answer :

  • Assay standardization : Validate buffer conditions (e.g., ATP concentration, pH) and enzyme purity (e.g., recombinant vs. native proteins).
  • Structural analogs : Compare activity of derivatives (e.g., 5-(2-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid vs. unsubstituted analogs) to identify substituent effects on binding .
  • Computational docking : Use molecular dynamics simulations to model interactions with kinase active sites (e.g., hydrogen bonding with conserved lysine residues) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
  • Structural modifications : Introduce piperazine or morpholine substituents (e.g., 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid) to improve solubility and reduce plasma protein binding .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer :

  • Substituent mapping : Replace the 2-methylthiazole group with bulkier alkyl/aryl groups (e.g., cyclopentyl or 4-fluorophenyl) to enhance hydrophobic interactions in enzyme pockets .
  • Bioisosteric replacement : Swap the anilino group with benzothiazole carboxamide (e.g., compounds from RCSB PDB ligand datasets) to modulate binding affinity .

Data Analysis and Experimental Design

Q. What analytical workflows are recommended for purity assessment and impurity profiling?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts (e.g., unreacted aniline intermediates).
  • Elemental analysis : Verify C/H/N/S content within ±0.4% of theoretical values .

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Recrystallization validation : Compare melting points after recrystallization from different solvents (e.g., DMF vs. ethanol).
  • Thermogravimetric analysis (TGA) : Confirm decomposition temperatures (e.g., 350°C for related thiazole-carboxylic acids) to rule out polymorphic forms .

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